molecular formula C14H17BBrF3O3 B1373244 (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester CAS No. 1073354-06-9

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester

Cat. No.: B1373244
CAS No.: 1073354-06-9
M. Wt: 380.99 g/mol
InChI Key: SHCZJBHAOSOBEE-UHFFFAOYSA-N
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Description

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester: is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its bromomethyl and trifluoromethoxy functional groups, which enhance its reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester typically involves the following steps:

    Bromination: The starting material, 4-trifluoromethoxybenzyl alcohol, undergoes bromination using a brominating agent such as phosphorus tribromide (PBr3) to form 3-bromomethyl-4-trifluoromethoxybenzyl bromide.

    Boronic Acid Formation: The brominated intermediate is then reacted with a boronic acid derivative, often using a palladium catalyst in the presence of a base like potassium carbonate (K2CO3), to form the boronic acid.

    Pinacol Ester Formation: Finally, the boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to yield the desired pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester: undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse functionalized products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms, respectively.

Common Reagents and Conditions

    Palladium Catalysts: Often used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Nucleophiles: Including amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include biaryl compounds, functionalized phenyl derivatives, and various substituted benzyl compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester: has numerous applications in scientific research:

    Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

    Medicinal Chemistry: Plays a role in the development of new therapeutic agents, especially those targeting specific biological pathways.

    Biological Research: Used in the synthesis of bioactive molecules and probes for studying biological systems.

Mechanism of Action

The mechanism by which (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond, regenerating the palladium catalyst.

Comparison with Similar Compounds

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester: can be compared with other boronic acid derivatives such as:

    Phenylboronic Acid: Lacks the bromomethyl and trifluoromethoxy groups, making it less reactive in certain transformations.

    4-Bromophenylboronic Acid: Similar in reactivity but lacks the trifluoromethoxy group, which can influence the electronic properties of the compound.

    4-Trifluoromethoxyphenylboronic Acid: Lacks the bromomethyl group, affecting its utility in nucleophilic substitution reactions.

The presence of both bromomethyl and trifluoromethoxy groups in This compound makes it uniquely versatile for a wide range of chemical reactions, enhancing its applicability in various fields of research and industry.

Properties

IUPAC Name

2-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BBrF3O3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-16)20-14(17,18)19/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCZJBHAOSOBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674770
Record name 2-[3-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-06-9
Record name 2-[3-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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